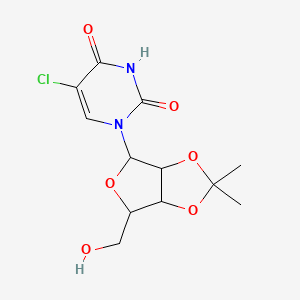
Cholesterol, tert-butyldimethylsilyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterol, tert-butyldimethylsilyl ether is a derivative of cholesterol where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This modification enhances the stability of the compound, making it more resistant to hydrolysis and other reactions. The tert-butyldimethylsilyl group is a common protective group in organic synthesis, particularly useful for protecting alcohols during multi-step synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol, tert-butyldimethylsilyl ether typically involves the reaction of cholesterol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of 2.5 equivalents of imidazole and 1.2 equivalents of tert-butyldimethylsilyl chloride has been shown to yield high conversion rates .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Cholesterol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced under specific conditions without affecting the silyl ether group.
Substitution: The tert-butyldimethylsilyl group can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) are used to cleave the silyl ether group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Cholesterol, tert-butyldimethylsilyl ether has several applications in scientific research:
Chemistry: It is used as a protective group for alcohols in multi-step organic syntheses, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in studies involving cholesterol metabolism and transport, as the silyl ether group provides stability during experimental procedures.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies to understand the behavior of cholesterol derivatives in biological systems.
Industry: The compound is used in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds
Wirkmechanismus
The mechanism of action of cholesterol, tert-butyldimethylsilyl ether involves the protection of the hydroxyl group, which prevents unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group stabilizes the molecule by forming a strong Si-O bond, which is resistant to hydrolysis under basic conditions. This protection allows for selective reactions on other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
Cholesterol, trimethylsilyl ether: Less stable than tert-butyldimethylsilyl ether due to higher susceptibility to hydrolysis.
Cholesterol, tert-butyldiphenylsilyl ether: More sterically hindered, providing greater stability but requiring harsher conditions for deprotection.
Cholesterol, methoxymethyl ether: Provides protection but is less stable under acidic conditions.
Uniqueness: Cholesterol, tert-butyldimethylsilyl ether is unique due to its balance of stability and ease of deprotection. The tert-butyldimethylsilyl group offers significant resistance to hydrolysis while being removable under mild conditions, making it highly useful in synthetic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGRSVIJKSIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)


![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)




![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)



